Cas no 42467-24-3 (Adenosine 5'-(tetrahydrogen triphosphate), 2-methyl-)

Adenosine 5'-(tetrahydrogen triphosphate), 2-methyl- structure
42467-24-3 structure
Product name:Adenosine 5'-(tetrahydrogen triphosphate), 2-methyl-
CAS No:42467-24-3
MF:C11H18N5O13P3
MW:521.207604885101
CID:2637656
PubChem ID:46836495

Adenosine 5'-(tetrahydrogen triphosphate), 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Methyl-ATP
    • ((2R,3S,4R,5R)-5-(6-Amino-2-methyl-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
    • 2- Methyladenosine 5'-triphosphate
    • 2-Methyladenine 9-β-D-ribofuranoside 5'-triphosphate
    • 2-Methyl-ATP
    • 2-Methyladenosine 5'-(tetrahydrogen triphosphate)
    • Adenosine 5'-(tetrahydrogen triphosphate), 2-methyl-
    • 42467-24-3
    • 2-Methyl-ATP
    • 2-Methyladenine 9-β-D-ribofuranoside 5'-triphosphate
    • 2-Methyladenosine 5'-triphosphate
    • Inchi: 1S/C11H18N5O13P3/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
    • InChI Key: DXVAMRYUVGWWKW-IOSLPCCCSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC(C)=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 521.011397g/mol
  • Monoisotopic Mass: 521.011397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 831
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 279
  • Molecular Weight: 521.21g/mol
  • XLogP3: -5.3

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